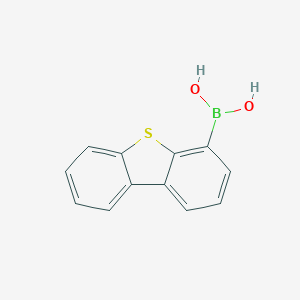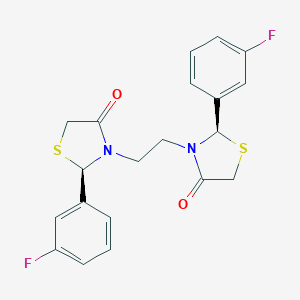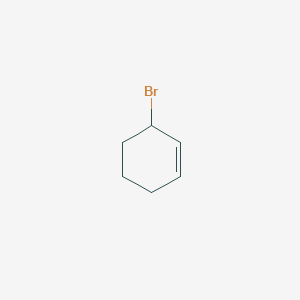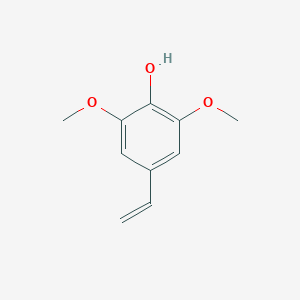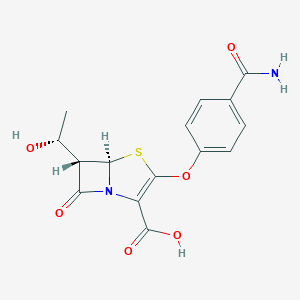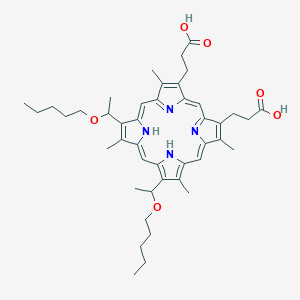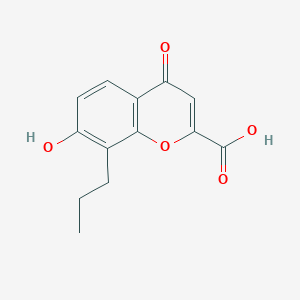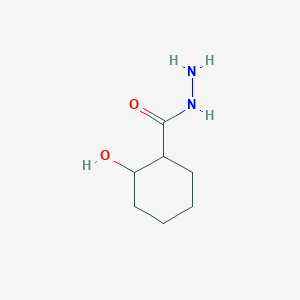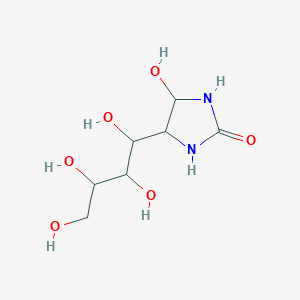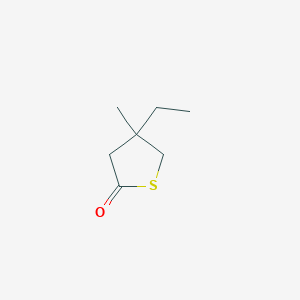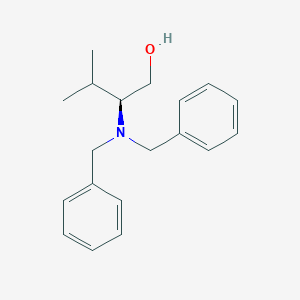![molecular formula C7H4BrNO2 B024851 6-Bromobenzo[d]oxazol-2(3H)-on CAS No. 19932-85-5](/img/structure/B24851.png)
6-Bromobenzo[d]oxazol-2(3H)-on
Übersicht
Beschreibung
Cincreasin is a member of the class of benzoxazoles that is 2-benzoxazolinone substituted at position 6 by a bromo group. It is a benzoxazole and an organobromine compound.
Wissenschaftliche Forschungsanwendungen
Verwendung in der Protein-Kinase-Forschung
Die Verbindung wurde in der Forschung im Zusammenhang mit Protein-Kinasen verwendet. So wurde sie beispielsweise bei der Untersuchung von Pim1, einer Art Protein-Kinase, eingesetzt . Die Verbindung wurde im Komplex mit Pim1 und Pimtid verwendet, was wertvolle Erkenntnisse über die Struktur und Funktion dieser Proteine lieferte .
Antifungal Anwendungen
6-Bromobenzo[d]oxazol-2(3H)-on hat sich als ein mögliches Antimykotikum erwiesen. In einer Studie wurden Derivate von 2-Aminobenzoxazol, zu denen auch this compound gehört, synthetisiert und auf ihre Antimykotika-Aktivitäten gegen acht phytopathogene Pilze untersucht . Die Ergebnisse zeigten, dass die meisten der Zielverbindungen ausgezeichnete und breitgefächerte Antimykotika-Aktivitäten zeigten .
3. Verwendung bei der Synthese von kleinen Molekülen Die Verbindung wurde bei der Synthese von kleinen Molekülen verwendet. Zum Beispiel wurde sie bei der Synthese von 2-(6-Nitrobenzo[d]oxazol-2-yl)acetonitril verwendet . Dies zeigt das Potenzial der Verbindung, zur Entwicklung neuer chemischer Entitäten beizutragen .
Verwendung in der Medikamentenentwicklung
Angesichts ihrer Beteiligung an der Protein-Kinase-Forschung und an Antimykotika-Anwendungen hat this compound ein mögliches Einsatzgebiet in der Medikamentenentwicklung. Seine Wechselwirkungen mit Proteinen und Pilzen könnten genutzt werden, um neue therapeutische Wirkstoffe zu entwickeln .
Verwendung in der landwirtschaftlichen Forschung
Die Antimykotika-Eigenschaften von this compound machen es zu einem möglichen Kandidaten für den Einsatz in der landwirtschaftlichen Forschung. Es könnte verwendet werden, um neue Fungizide zu entwickeln, um Feldfrüchte vor phytopathogenen Pilzen zu schützen .
Verwendung in der biochemischen Forschung
Die Wechselwirkungen der Verbindung mit biologischen Entitäten wie Proteinen und Pilzen machen sie zu einem wertvollen Werkzeug in der biochemischen Forschung. Sie kann verwendet werden, um biologische Prozesse zu untersuchen und zum Verständnis des Lebens auf molekularer Ebene beizutragen
Wirkmechanismus
Mode of Action
The exact mode of action of 6-Bromobenzo[d]oxazol-2(3H)-one is currently unknown due to the lack of specific studies on this compound . Similar compounds have been found to inhibit quorum sensing in bacteria , suggesting that 6-Bromobenzo[d]oxazol-2(3H)-one might have a similar mechanism.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Bromobenzo[d]oxazol-2(3H)-one is currently unavailable
Eigenschaften
IUPAC Name |
6-bromo-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNKJFBQMQOIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173710 | |
| Record name | 2-Benzoxazolinone, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19932-85-5 | |
| Record name | 6-Bromo-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19932-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazolinone, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019932855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2-benzoxazolinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzoxazolinone, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-benzoxazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
